4'-Cyano-3-(2-thiomethylphenyl)propiophenone
Description
4'-Cyano-3-(2-thiomethylphenyl)propiophenone is a substituted propiophenone derivative featuring a cyano group (-CN) at the 4'-position of the aromatic ring and a thiomethyl (-SCH₃) substituent at the 2-position of the adjacent phenyl group. Its molecular formula is C₁₇H₁₃NOS, with a molecular weight of 279.36 g/mol (estimated based on analogs in ). The cyano group confers electron-withdrawing properties, while the thiomethyl group introduces sulfur-based electronic and steric effects, influencing reactivity and intermolecular interactions. This compound is of interest in pharmaceutical and agrochemical research, particularly in synthesizing intermediates for kinase inhibitors or fungicides .
Properties
IUPAC Name |
4-[3-(2-methylsulfanylphenyl)propanoyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS/c1-20-17-5-3-2-4-15(17)10-11-16(19)14-8-6-13(12-18)7-9-14/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWMEYWHTLUEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644313 | |
| Record name | 4-{3-[2-(Methylsulfanyl)phenyl]propanoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-36-4 | |
| Record name | 4-{3-[2-(Methylsulfanyl)phenyl]propanoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Cyano-3-(2-thiomethylphenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-thiomethylbenzaldehyde and 4-cyanobenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate product.
Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to yield the final product, 4’-Cyano-3-(2-thiomethylphenyl)propiophenone.
Industrial Production Methods
In an industrial setting, the production of 4’-Cyano-3-(2-thiomethylphenyl)propiophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Refluxing: The reaction mixture is heated under reflux to facilitate the condensation and cyclization reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4’-Cyano-3-(2-thiomethylphenyl)propiophenone can undergo various types of chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for reduction reactions.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis :
- Building Block : 4'-Cyano-3-(2-thiomethylphenyl)propiophenone serves as a versatile building block in organic synthesis. It can be employed to create more complex molecules for pharmaceuticals and agrochemicals.
- Reagent in Reactions : The compound can act as a reagent in various organic reactions, facilitating the synthesis of other derivatives with desired properties.
-
Biological Studies :
- Enzyme Inhibition : Research indicates that this compound may exhibit enzyme inhibition properties, making it useful in studying enzyme kinetics and mechanisms.
- Antimicrobial Activity : Similar compounds have shown antimicrobial effects against various pathogens, suggesting that this compound could possess similar properties.
-
Pharmacological Research :
- Potential Therapeutic Applications : The compound's structural features may allow it to interact with specific biological targets, leading to potential therapeutic effects in treating diseases such as cancer or infections.
Case Studies
Several studies have focused on the biological activity of compounds related to this compound:
- Antimicrobial Studies :
- A study investigated the antimicrobial effects of thiomethyl-containing compounds against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at low concentrations.
- Anticancer Properties :
- Another study examined derivatives of propiophenone against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.
Mechanism of Action
The mechanism of action of 4’-Cyano-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The cyano group and thiomethyl group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
The table below compares 4'-Cyano-3-(2-thiomethylphenyl)propiophenone with analogs differing in substituent type and position:
Key Observations:
- Electron-withdrawing vs. donating groups: The cyano group (-CN) in the target compound increases electrophilicity at the carbonyl carbon compared to methoxy (-OCH₃) or methyl (-CH₃) substituents, making it more reactive toward nucleophiles .
- Steric effects: Thiomethyl (-SCH₃) and dimethyl (-CH₃) groups introduce steric hindrance, but the bulkier thiomethyl group may reduce crystallinity compared to methyl analogs .
- Solubility: Thiomethyl and chloro substituents enhance lipophilicity, whereas cyano and methoxy groups improve polarity, affecting solubility in organic vs. aqueous media .
α-Functionalization Reactions
- This compound: The electron-withdrawing cyano group activates the α-carbon for reactions such as selenation or sulfonation. For example, cesium carbonate-catalyzed α-phenylselenation yields α-seleno derivatives, critical in radical cyclization reactions .
- Comparison with 4'-Methoxypropiophenone: The methoxy group deactivates the α-carbon, requiring harsher conditions for functionalization. This limits its utility in reactions requiring mild conditions .
Sulfur-Based Reactivity
- The thiomethyl group in the target compound participates in disulfide exchange reactions, as demonstrated in studies where propiophenone derivatives react with morpholine and sulfur to form thioacetomorpholides .
- In contrast, chloro analogs (e.g., 2',4'-dichloro derivatives) are more stable under oxidative conditions but less reactive in sulfur-mediated coupling reactions .
Biological Activity
4'-Cyano-3-(2-thiomethylphenyl)propiophenone (CAS No. 898754-36-4) is a compound with a unique molecular structure, featuring a cyano group and a thiomethyl-substituted phenyl ring. This structure suggests potential biological activity, particularly in enzyme inhibition and antimicrobial properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C17H13NOS. The presence of the cyano group enhances its reactivity, while the thiomethyl group may influence its interaction with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C17H13NOS |
| Cyano Group | Enhances reactivity |
| Thiomethyl Group | Influences biological interactions |
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibition properties . Compounds with similar structures often show significant interactions with various enzymes, leading to potential pharmacological effects. For instance, it may inhibit enzymes involved in metabolic pathways, which can be beneficial in treating diseases associated with enzyme dysfunction.
Antimicrobial Properties
Compounds similar to this compound have been reported to possess antimicrobial activity . This suggests that further studies could reveal its effectiveness against bacterial and fungal pathogens, making it a candidate for developing new antimicrobial agents.
Case Studies and Research Findings
- Anticancer Activity : A study on structurally related compounds has shown promising anticancer properties. These compounds were found to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.
- Enzyme Interaction Studies : Preliminary research indicates that this compound binds to certain enzymes, altering their activity. This binding could lead to changes in metabolic processes, which may be leveraged for therapeutic purposes.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3'-Cyano-3-(3-fluorophenyl)propiophenone | C15H10FNO | Contains a fluorine atom; used in enzyme studies |
| 2'-Chloro-3-(2,5-dimethylphenyl)propiophenone | C17H17ClO | Explored for antimicrobial properties |
| 2'-Methyl-3-(2-thiomethylphenyl)propiophenone | C17H16OS | Studied for anticancer activity |
Q & A
Q. What in vitro assays are suitable for preliminary cytotoxicity screening?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
